Cas no 361469-07-0 (N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide)

N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide
- Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-[(methylphenylamino)sulfonyl]-
- AB00667190-01
- AKOS024575229
- N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- 361469-07-0
- EU-0070500
- N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
- F0301-0268
- SR-01000424322-1
- SR-01000424322
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- Inchi: 1S/C23H18ClN3O3S2/c1-27(19-5-3-2-4-6-19)32(29,30)20-13-9-17(10-14-20)22(28)26-23-25-21(15-31-23)16-7-11-18(24)12-8-16/h2-15H,1H3,(H,25,26,28)
- InChI Key: LTJWJDNVMCKMSU-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=C(Cl)C=C2)=CS1)(=O)C1=CC=C(S(N(C)C2=CC=CC=C2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 483.0478115g/mol
- Monoisotopic Mass: 483.0478115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 725
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 116Ų
Experimental Properties
- Density: 1.440±0.06 g/cm3(Predicted)
- pka: 6.32±0.50(Predicted)
N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0301-0268-2μmol |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
361469-07-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0301-0268-5mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
361469-07-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0301-0268-20μmol |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
361469-07-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0301-0268-40mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
361469-07-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0301-0268-100mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
361469-07-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0301-0268-1mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
361469-07-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0301-0268-30mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
361469-07-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0301-0268-10μmol |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
361469-07-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0301-0268-50mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
361469-07-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0301-0268-2mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
361469-07-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide Related Literature
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Additional information on N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide
N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide (CAS No. 361469-07-0): A Comprehensive Overview
N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide (CAS No. 361469-07-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 361469-07-0, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.
The chemical structure of N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide is intricate and consists of several key functional groups. The molecule features a benzamide moiety, a thiazole ring, and a sulfonamide group, all of which contribute to its pharmacological properties. The presence of a chlorophenyl substituent adds to the compound's hydrophobicity and influences its interactions with biological targets.
The synthesis of N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide involves multiple steps and requires precise control over reaction conditions. One common synthetic route involves the reaction of 4-chloroaniline with an appropriate thiazole derivative, followed by the introduction of the sulfonamide group through a series of substitution reactions. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for the production of this compound.
In terms of biological activity, N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, studies have shown that this compound can effectively inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators.
Moreover, N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide has been investigated for its anti-cancer properties. Preclinical studies have indicated that it can induce apoptosis in cancer cells by targeting specific signaling pathways. The compound's ability to modulate these pathways makes it a potential candidate for further development as an anti-cancer agent.
Recent research has also explored the pharmacokinetic properties of N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential therapeutic applications. The compound's stability in physiological conditions and its ability to cross biological membranes are important factors that contribute to its efficacy.
The safety profile of N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide has been evaluated in several preclinical studies. Toxicity assessments have indicated that the compound is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, further safety evaluations are necessary to ensure its suitability for clinical use.
In conclusion, N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide (CAS No. 361469-07-0) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as an inhibitor of inflammatory enzymes and anti-cancer agent makes it an attractive target for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic potential.
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